2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Description
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)14(19)16-15-9-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOTXHAHYVGIB-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-hydroxybenzohydrazide+2-nitrobenzaldehyde→2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzaldehyde.
Reduction: Formation of 2-hydroxy-N’-[(E)-(2-aminophenyl)methylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
The compound is primarily utilized as a building block in organic synthesis. Its ability to form Schiff bases through condensation reactions makes it valuable for creating more complex organic molecules. The synthesis typically involves the reaction between benzohydrazide and substituted aldehydes, such as 2-nitrobenzaldehyde. This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to enhance yield and purity.
Table 1: Synthesis Overview
| Reactants | Reaction Type | Conditions | Product |
|---|---|---|---|
| Benzohydrazide + 2-nitrobenzaldehyde | Condensation | Reflux in ethanol | 2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide |
| Benzohydrazide + 2-hydroxybenzaldehyde | Condensation | Reflux in ethanol | Other Schiff bases |
Research indicates that this compound exhibits various biological activities, particularly antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Studies
- The compound has shown varying degrees of antibacterial activity, with some derivatives exhibiting stronger effects than others.
- The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
Medicinal Applications
The potential therapeutic applications of this compound are under investigation. Preliminary studies suggest that it may act as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Case Studies
- A study published in a peer-reviewed journal highlighted the synthesis of related hydrazides and their evaluation for anticancer properties. The findings indicated that some derivatives could inhibit tumor growth in vitro, suggesting a pathway for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological, structural, and physicochemical properties of 2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide are compared below with five analogous hydrazones (Table 1).
Table 1: Key Properties of Selected Hydrazones
*Yield improved via ultrasound-assisted synthesis.
Structural and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound reduces electron density at the hydrazone linkage compared to methoxy (–OCH₃) or methyl (–CH₃) substituents. This enhances electrophilicity, favoring coordination with metal ions (e.g., Cu²⁺ in ), which amplifies cytotoxicity .
- Crystal Packing : The nitro group facilitates stronger π-π stacking and C–H···O interactions (13.6% Cl···H/H···Cl in ) compared to thiophene-containing analogs, which rely on S···H contacts .
- Planarity: Compounds with ortho-substituents (e.g., –NO₂, –Cl) adopt near-planar conformations, whereas para-substituents (e.g., –CH₃) introduce torsional strain, reducing conjugation .
Biological Activity
2-Hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a member of the hydrazone family, which has garnered attention due to its diverse biological activities. This compound, like many hydrazones, exhibits significant antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.27 g/mol. Its structure features a hydroxyl group and a nitrophenyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated a broad spectrum of antimicrobial properties. A study highlighted that hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The diameter of inhibition zones for various compounds was measured against standard bacterial strains:
| Compound | Zone of Inhibition (mm) | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|---|
| This compound | TBD | Staphylococcus aureus (S. aureus) | Escherichia coli (E. coli) |
| Cefotaxime | 32 | 28 | 34 |
The compound exhibited significant antibacterial activity compared to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
Research has indicated that hydrazone compounds possess anticancer properties through various mechanisms, including apoptosis induction in cancer cells. In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in several cancer cell lines. For instance, compounds were tested against human cancer cell lines, revealing IC50 values in the low micromolar range:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | TBD |
| Control (Doxorubicin) | HeLa (cervical cancer) | 0.5 |
These results suggest that modifications in the hydrazone structure can enhance anticancer activity .
Anti-inflammatory Activity
Hydrazones have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vivo studies demonstrated that certain derivatives could reduce inflammation in animal models of arthritis and other inflammatory conditions. The mechanism is thought to involve the modulation of NF-kB signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various hydrazone derivatives against clinical isolates of resistant bacteria. The compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than that of conventional treatments .
- Cytotoxicity Assessment : Cytotoxicity tests on VERO cell lines indicated that while some derivatives had good antibacterial profiles, they maintained acceptable safety margins with CC50 values indicating low toxicity .
Q & A
Q. Key Methodological Steps :
- Reaction Setup : Reflux equimolar aldehyde and hydrazide in ethanol (30–60 minutes).
- Phosphorus Derivative Synthesis : Use phosphorus reagents (e.g., tris(2-chloroethyl) phosphite) under controlled water addition to stabilize intermediates.
- Purification : Filter precipitates and recrystallize from hot solvents to isolate pure crystals.
What spectroscopic and analytical techniques confirm the structure and purity of this compound?
Basic Question
Characterization involves:
- Melting Point : Determined via capillary tube method (e.g., 183–202°C for phosphorus-containing derivatives) .
- Spectroscopy :
- IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups.
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and nitrophenyl substituents.
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for chromone derivatives at m/z ~350–450) .
- Elemental Analysis : Ensures C, H, N, and O percentages align with theoretical values (±0.3%) .
How is the anti-tumor activity of this compound evaluated in preclinical models?
Basic Question
In vitro assays use cancer cell lines (MCF-7, HepG2, HCT116, PC3) treated with the compound (10–100 µM, 48–72 hrs). Viability is measured via MTT assay, with IC₅₀ values calculated. VEGF inhibition is quantified via ELISA:
Cell Lysate Prep : Collect supernatant from treated cells.
Antibody Binding : Incubate with anti-VEGF antibodies on pre-coated plates.
Detection : Streptavidin-HRP conjugate and TMB substrate produce colorimetric signals (OD₄₅₀ nm).
Data Analysis : Compare VEGF levels to untreated controls. Compounds 3 and 7 show 85–89% VEGF inhibition in MCF-7 cells, surpassing tamoxifen (95%) .
How can synthesis conditions be optimized to improve yields of phosphorus-containing derivatives?
Advanced Question
Critical Variables :
- Catalyst Loading : Higher 4-methylbenzenesulfonic acid concentrations (0.1–0.2 eq) reduce side reactions in dioxane-based cyclizations .
- Solvent Choice : Anhydrous dioxane enhances phosphorus reagent reactivity vs. ethanol, which may hydrolyze intermediates.
- Reaction Time : Extending reflux to 15–20 hrs improves cyclization efficiency (e.g., compound 3 yield increases from 46% to 56%) .
Workup Adjustments : Gradual water addition during quenching stabilizes phospho-hydrazone intermediates, reducing decomposition .
How to resolve discrepancies in VEGF inhibition data between structurally similar derivatives?
Advanced Question
Root Causes :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in position 2) enhance VEGF binding vs. electron-donating groups (methoxy).
- Cell Line Variability : MCF-7 (ER+) may respond differently to hydrazide derivatives than HCT116 (colon cancer) due to receptor expression .
- Assay Sensitivity : ELISA plate batch variability (e.g., antibody lot differences) requires normalization to internal controls.
Q. Mitigation Strategies :
- SAR Studies : Compare IC₅₀ values of derivatives with systematic substituent changes (e.g., compound 9 vs. 3 in ).
- Dose-Response Curves : Use 5–6 concentration points to improve IC₅₀ accuracy.
What strategies elucidate the structure-activity relationship (SAR) for anti-angiogenic effects?
Advanced Question
Approaches :
Pharmacophore Modeling : Identify critical moieties (e.g., hydrazone linker, nitro group) using docking studies with VEGFR-2 (PDB: 1YWN).
Derivative Libraries : Synthesize analogs with varied substituents (e.g., halogen, methyl, methoxy) on the benzohydrazide or nitrophenyl rings.
Biological Profiling : Test derivatives across multiple assays (VEGF ELISA, endothelial tube formation) to correlate structural features with activity.
Case Study : Compound 7’s phosphonate ester group increases solubility and VEGFR-2 binding vs. non-phosphorylated analogs, explaining its 89% VEGF inhibition .
How to validate the role of VEGF inhibition in vivo using this compound?
Advanced Question
Methodology :
- Xenograft Models : Implant MCF-7 cells into nude mice; administer compound (10–50 mg/kg, oral/i.p.) for 4 weeks.
- Tissue Analysis :
- IHC Staining : Quantify microvessel density (CD31⁺ cells) in tumors.
- qPCR : Measure VEGF mRNA levels in excised tumors.
- Pharmacokinetics : Monitor plasma concentrations via LC-MS to ensure therapeutic levels .
Expected Outcomes : Reduced tumor volume (>50%) and VEGF expression in treated groups vs. controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
